2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione
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Overview
Description
2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two pyrazole rings and two chlorine atoms attached to a central carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione typically involves the reaction of 1-methyl-1H-pyrazole with a suitable chlorinated diketone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1,3-diphenyl-1,3-propanedione
- 2,2-Dichloro-1,3-bis(1H-pyrazol-4-yl)-1,3-propanedione
- 2,2-Dichloro-1,3-bis(1-methyl-1H-imidazol-4-yl)-1,3-propanedione
Uniqueness
Compared to similar compounds, 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione is unique due to the presence of two pyrazole rings and specific substitution patterns. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1006320-15-5 |
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Molecular Formula |
C11H10Cl2N4O2 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2,2-dichloro-1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-16-5-7(3-14-16)9(18)11(12,13)10(19)8-4-15-17(2)6-8/h3-6H,1-2H3 |
InChI Key |
FAMYLIVRQQIVCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C(C(=O)C2=CN(N=C2)C)(Cl)Cl |
Origin of Product |
United States |
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